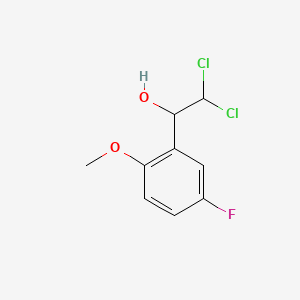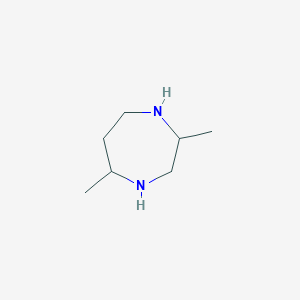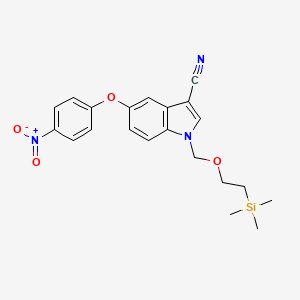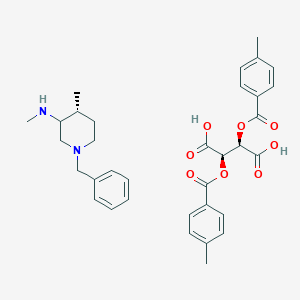
tert-Butyl ((1R,3S)-5-hydroxyadamantan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE is a complex organic compound featuring a tert-butyl group and a hydroxyadamantane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE typically involves multiple steps, starting from adamantane derivatives. The key steps include:
Hydroxylation: Introduction of a hydroxyl group to the adamantane core.
Carbamate Formation: Reaction of the hydroxylated adamantane with tert-butyl isocyanate under controlled conditions to form the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with cost-effective production techniques.
Analyse Des Réactions Chimiques
Types of Reactions
TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features can be exploited to develop new therapeutic agents with improved efficacy and selectivity.
Industry
In industry, TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mécanisme D'action
The mechanism of action of TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-tert-butyl-N-[(1R,2S,3S,5S,7S)-5-hydroxyadamantan-2-yl]-5-(1H-pyrazol-1-yl)-1H-pyrazole-4-carboxamide
Uniqueness
TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE is unique due to its specific combination of a tert-butyl group and a hydroxyadamantane moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C15H25NO3 |
|---|---|
Poids moléculaire |
267.36 g/mol |
Nom IUPAC |
tert-butyl N-[(1R,3S)-5-hydroxy-2-adamantyl]carbamate |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(17)16-12-10-4-9-5-11(12)8-15(18,6-9)7-10/h9-12,18H,4-8H2,1-3H3,(H,16,17)/t9?,10-,11+,12?,15? |
Clé InChI |
FPXFIWIGKRXKPX-NNCVSNBRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC1[C@@H]2CC3C[C@H]1CC(C2)(C3)O |
SMILES canonique |
CC(C)(C)OC(=O)NC1C2CC3CC1CC(C3)(C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4'-Bromo-2',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14023252.png)
![3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14023259.png)

![(5'R,8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[A]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2H)-one](/img/structure/B14023263.png)
![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14023270.png)

![Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14023278.png)
![2-[8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide](/img/structure/B14023279.png)
